molecular formula C19H28Cl2N2O3 B2731924 1-[bis(2-hydroxyethyl)amino]-3-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol hydrochloride CAS No. 1184988-82-6

1-[bis(2-hydroxyethyl)amino]-3-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol hydrochloride

Cat. No.: B2731924
CAS No.: 1184988-82-6
M. Wt: 403.34
InChI Key: BUJUMUYMUMOZJR-UHFFFAOYSA-N
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Description

1-[bis(2-hydroxyethyl)amino]-3-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol hydrochloride is a complex organic compound that features a combination of hydroxyethyl, amino, and carbazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[bis(2-hydroxyethyl)amino]-3-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol hydrochloride typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Carbazole Core: The carbazole core can be synthesized through cyclization reactions involving appropriate starting materials.

    Introduction of the Chloro Group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can introduce the chloro group.

    Attachment of the Hydroxyethyl and Amino Groups: This step involves nucleophilic substitution reactions where hydroxyethylamine reacts with the intermediate compounds to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-[bis(2-hydroxyethyl)amino]-3-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dechlorinated products.

    Substitution: Formation of substituted carbazole derivatives.

Scientific Research Applications

1-[bis(2-hydroxyethyl)amino]-3-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-[bis(2-hydroxyethyl)amino]-3-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyethyl and amino groups may facilitate binding to enzymes or receptors, leading to modulation of biological activities. The chloro group can participate in electrophilic interactions, further influencing the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[bis(2-hydroxyethyl)amino]-3-(9H-carbazol-9-yl)propan-2-ol
  • 1-[bis(2-hydroxyethyl)amino]-3-(6-chloro-9H-carbazol-9-yl)propan-2-ol

Uniqueness

1-[bis(2-hydroxyethyl)amino]-3-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol hydrochloride is unique due to the presence of the 8-chloro group on the carbazole ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds without this substitution.

Properties

IUPAC Name

1-[bis(2-hydroxyethyl)amino]-3-(8-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O3.ClH/c20-17-6-3-5-16-15-4-1-2-7-18(15)22(19(16)17)13-14(25)12-21(8-10-23)9-11-24;/h3,5-6,14,23-25H,1-2,4,7-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJUMUYMUMOZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2CC(CN(CCO)CCO)O)C(=CC=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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